Cas no 2137098-41-8 (tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate)
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-798984
- tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate
- 2137098-41-8
-
- Inchi: 1S/C14H21NO3/c1-5-6-7-12(16)11-8-9-15(10-11)13(17)18-14(2,3)4/h1,11H,6-10H2,2-4H3/t11-/m1/s1
- InChI Key: VZQQONCPJSWACX-LLVKDONJSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@@H](C(CCC#C)=O)C1)=O
Computed Properties
- Exact Mass: 251.15214353g/mol
- Monoisotopic Mass: 251.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.6Ų
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798984-0.05g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 0.05g |
$948.0 | 2025-02-21 | |
| Enamine | EN300-798984-0.1g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 0.1g |
$993.0 | 2025-02-21 | |
| Enamine | EN300-798984-0.25g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 0.25g |
$1038.0 | 2025-02-21 | |
| Enamine | EN300-798984-0.5g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 0.5g |
$1084.0 | 2025-02-21 | |
| Enamine | EN300-798984-1.0g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 1.0g |
$1129.0 | 2025-02-21 | |
| Enamine | EN300-798984-2.5g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 2.5g |
$2211.0 | 2025-02-21 | |
| Enamine | EN300-798984-5.0g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 5.0g |
$3273.0 | 2025-02-21 | |
| Enamine | EN300-798984-10.0g |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate |
2137098-41-8 | 95.0% | 10.0g |
$4852.0 | 2025-02-21 |
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate: A Comprehensive Overview
tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate, with the CAS number 2137098-41-8, is a compound of significant interest in the field of organic chemistry and materials science. This compound, characterized by its unique structure and stereochemistry, has garnered attention due to its potential applications in drug design, polymer synthesis, and advanced materials development. Recent studies have highlighted its role in enhancing the properties of bioactive molecules and its ability to serve as a versatile building block in organic synthesis.
The molecular structure of tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate is defined by a pyrrolidine ring substituted with a tert-butyl group at the 1-position and a pent-4-yne moiety at the 3-position. The stereochemistry at the 3R configuration plays a crucial role in determining its physical properties and reactivity. This compound's ability to form stable bonds and participate in various chemical transformations makes it a valuable asset in modern synthetic chemistry.
Recent research has focused on the synthesis and characterization of tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate, particularly its application in creating bioactive molecules with enhanced pharmacokinetic profiles. Studies have demonstrated that this compound can serve as an intermediate in the synthesis of complex natural products, such as alkaloids and terpenoids, which are of great importance in drug discovery.
In addition to its role in drug design, tert-butyl (3R)-3-(pent-4-ynoyl)pyrrolidine-1-carboxylate has shown promise in materials science. Its ability to form stable polymers and self-assembled structures has led to investigations into its use in creating advanced materials for electronic devices, sensors, and biomedical applications. The compound's unique electronic properties make it a candidate for next-generation materials with tailored functionalities.
The synthesis of tert-butyl (3R)-3-(pent-4-yneol)pyrrolidine-1-carboxylate involves a multi-step process that includes both traditional organic reactions and modern catalytic methods. Researchers have optimized these processes to achieve high yields and excellent stereochemical control, ensuring the compound's scalability for industrial applications.
In conclusion, tert-butyl (3R)-3-(pent-4-yneol)pyrrolidine-1-carboxylate stands out as a versatile and multifaceted compound with applications spanning organic synthesis, drug discovery, and materials science. Its unique structure, combined with recent advancements in synthetic methodologies, positions it as a key player in future innovations across these fields.
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